rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18085619
InChI: InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m1/s1
SMILES:
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72 g/mol

rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC18085619

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid -

Specification

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
IUPAC Name (3aS,4R,9bR)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m1/s1
Standard InChI Key QGBJKSXGAYOVCU-GBIKHYSHSA-N
Isomeric SMILES CC1=CC(=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C(=O)O)Cl
Canonical SMILES CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl

Introduction

rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound belonging to the cyclopentaquinoline family. It features a unique bicyclic structure with a chloro group at the 8-position and a carboxylic acid functional group at the 4-position of the cyclopentaquinoline framework. The compound's stereochemistry is defined by the racemic notation, indicating a mixture of enantiomers, which is crucial for its biological activity and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. Common methods include the cyclization of appropriate precursors that contain both the quinoline and cyclopentane moieties. The specific reaction conditions, such as temperature, solvent choice, and pH, are crucial for achieving high yield and purity.

Biological Activity and Potential Applications

  • Pharmacological Properties: The compound's unique structure, featuring a chloro and carboxylic acid group, suggests potential applications in drug development and synthesis of bioactive molecules. Its biological activity is influenced by the stereochemistry at positions 3a, 4, and 9b.

  • Therapeutic Potential: While the exact mechanism of action is not fully elucidated, the compound's structural features suggest potential therapeutic applications. Interaction studies are essential to understand its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Several compounds share structural similarities with rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid. These include:

Compound NameStructural FeaturesUnique Aspects
(3aR,4S)-6-hydroxy-3a,4-dihydro-3H-cyclopenta[c]quinolineHydroxyl group at position 6Different biological activity due to hydroxyl substitution
(3aR)-8-chloro-6-nitro-3H-cyclopenta[c]quinolineNitro group instead of methylDifferent electronic properties affecting reactivity
(3aRS)-8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydroFluorinated phenyl groupEnhanced lipophilicity and potential for increased bioavailability

These variations in substituents can significantly influence chemical behavior and biological activity.

Research Findings and Future Directions

Further research is needed to fully elucidate the biological interactions and therapeutic potential of rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for characterizing its properties accurately. The compound's potential applications in medicinal chemistry make it an interesting subject for ongoing studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator